2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine
Description
This compound is a 1,3,5-triazine derivative featuring a 4-phenylpiperazine substituent at the 2-position and two 2,2,2-trifluoroethoxy groups at the 4- and 6-positions. The trifluoroethoxy groups are strongly electron-withdrawing, which may enhance metabolic stability and influence solubility compared to non-fluorinated alkoxy substituents .
Properties
CAS No. |
6072-37-3 |
|---|---|
Molecular Formula |
C17H17F6N5O2 |
Molecular Weight |
437.34 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H17F6N5O2/c18-16(19,20)10-29-14-24-13(25-15(26-14)30-11-17(21,22)23)28-8-6-27(7-9-28)12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChI Key |
ZBVDVDKTYVRKJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC(=N3)OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Introduction of Trifluoroethoxy Groups
The first two substitutions target the more reactive 4- and 6-positions of cyanuric chloride. Trifluoroethanol reacts with cyanuric chloride under alkaline conditions to form 4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine-2-chloride.
Reaction Conditions
-
Solvent: Anhydrous toluene or acetonitrile
-
Base: Sodium hydride (NaH) or triethylamine (TEA)
-
Temperature: 0–5°C (initial step), then 20–25°C
Mechanistic Insight
The alkoxyde ion (generated from trifluoroethanol and NaH) attacks the electron-deficient triazine ring, displacing chloride. The reaction is exothermic, necessitating temperature control to avoid side products.
Step 2: Substitution with 4-Phenylpiperazine
The remaining chlorine at position 2 is displaced by 4-phenylpiperazine, a secondary amine.
Reaction Conditions
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base: Diisopropylethylamine (DIPEA)
-
Temperature: 60–70°C
Critical Parameters
-
Stoichiometry: A 1.1:1 molar ratio of 4-phenylpiperazine to triazine intermediate prevents over-alkylation.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity.
One-Pot Synthesis Using Ionic Liquid Catalysts
Recent advancements employ acidic ionic liquids to streamline synthesis. For example, methylimidazolium hydrogen sulfate ([HMIM]HSO₄) catalyzes the reaction between cyanuric chloride, trifluoroethanol, and 4-phenylpiperazine in a single vessel.
Advantages
-
Efficiency: Eliminates intermediate isolation steps.
-
Sustainability: Ionic liquids are recyclable, reducing waste.
Optimized Conditions
Comparative Analysis of Methods
Table 1: Performance Metrics of Synthesis Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Sequential Substitution | 84 | 98.5 | 14–16 | High regioselectivity |
| Ionic Liquid Catalysis | 90 | 99.2 | 8–12 | Reduced solvent consumption |
Notes
-
Sequential substitution remains industry-preferred for scalability.
-
Ionic liquid methods align with green chemistry principles but require specialized equipment.
Challenges and Mitigation Strategies
Byproduct Formation
Moisture Sensitivity
-
Issue: Hydrolysis of cyanuric chloride intermediates.
-
Solution: Use of anhydrous solvents and inert atmospheres (N₂/Ar).
Scalability and Industrial Adaptation
Pilot-scale studies demonstrate that the sequential method achieves consistent yields (>80%) at kilogram-scale production. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the substituents, leading to different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the phenylpiperazine or trifluoroethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized triazines.
Scientific Research Applications
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It finds use in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety can bind to neurotransmitter receptors, modulating their activity, while the trifluoroethoxy groups enhance the compound’s stability and bioavailability. The triazine core provides a rigid framework that facilitates precise interactions with biological molecules.
Comparison with Similar Compounds
a) 2-[4-(2-Chloroethyl)-piperazin-1-yl]-4,6-dimethoxy-1,3,5-triazine
- Substituents : Piperazinyl group with a chloroethyl chain; methoxy groups at 4- and 6-positions.
- Applications : Intermediate for nitrogen mustard analogs with anticancer activity. The chloroethyl group facilitates alkylation of DNA/RNA .
- Key Differences : The trifluoroethoxy groups in the target compound replace methoxy groups, likely increasing lipophilicity (logP ~2.5 estimated) and resistance to oxidative metabolism .
b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Substituents : Piperazine modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
- Applications : Used in peptide synthesis for temporary amine protection .
- Key Differences : The target compound lacks Fmoc protection, suggesting a focus on biological activity rather than synthetic utility.
Triazines with Alkoxy/Thioether Substituents
a) 2-(4-Hydroxy-3,5-di-tert-butyl aniline)-4,6-bis(n-octyl thio)-1,3,5-triazine
- Substituents : Hydroxy-di-tert-butyl aniline at 2-position; octylthio groups at 4- and 6-positions.
- Applications : Antioxidant in rubber industries; thioether groups improve compatibility with hydrophobic matrices .
- Key Differences : The target compound’s trifluoroethoxy groups offer higher electronegativity and thermal stability compared to thioethers.
b) 4,6-Bis(5-Alkyltetrazol-1-yl)-2-[(o-Carborane-3-yl)Amino]-1,3,5-Triazines
- Substituents : Tetrazole and carborane moieties.
- Applications : High-energy density materials for explosives or propellants .
- Key Differences : The target compound lacks tetrazole/carborane groups, indicating divergent applications in pharmacology rather than energetics.
Photoactive Triazines
a) 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- Substituents : Methoxystyryl and trichloromethyl groups.
- Applications : Cationic photoinitiator in photolithography; trichloromethyl groups generate acids under UV light .
- Key Differences : Trifluoroethoxy groups are less reactive than trichloromethyl, suggesting the target compound is unsuitable as a photoacid generator.
b) 2-(2-Hydroxy-4-methoxyphenyl)-4,6-bis(2,4-dimethylphenyl)-1,3,5-triazine (Appolo-1164 GL)
- Substituents : Hydroxy-methoxyphenyl and dimethylphenyl groups.
- Applications : UV absorber in coatings and plastics (λmax ~340 nm) .
- Key Differences : The target compound lacks conjugated aromatic systems for UV absorption, ruling out similar optical applications.
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Pharmacological Potential: The 4-phenylpiperazinyl group suggests dopamine or serotonin receptor affinity, but in vitro/in vivo studies are needed .
- Material Science : Trifluoroethoxy groups may enhance thermal stability for high-performance polymers, though this remains untested.
- Synthetic Challenges : Introducing trifluoroethoxy groups requires specialized fluorination protocols, which are cost-intensive compared to methoxy/thioether analogs .
Biological Activity
2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine (CAS Number: 6072-37-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 437.34 g/mol. The trifluoroethoxy groups are known to enhance pharmacological properties by increasing lipophilicity and altering receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 437.34 g/mol |
| LogP | 3.21 |
| PSA | 63.61 Ų |
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a related compound showed remarkable activity against the melanoma MALME-3 M cell line with a GI of M . While specific data on this compound is limited, its structural similarities suggest potential efficacy in tumor inhibition.
The mechanism by which this compound exerts its biological effects is believed to involve modulation of adenosine receptors. Research indicates that derivatives of the triazine scaffold can act as ligands for these receptors, which are implicated in tumor growth and progression . This modulation can lead to altered cell signaling pathways that promote apoptosis in cancer cells.
Study on Anticancer Properties
A study focused on the synthesis and evaluation of triazine derivatives indicated that compounds with similar structures exhibited significant antitumor activity. For example:
Q & A
Q. What are the established synthetic methodologies for preparing 2-(4-Phenylpiperazin-1-yl)-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine?
The synthesis typically involves stepwise nucleophilic substitution on cyanuric chloride. First, trifluoroethoxy groups are introduced via reaction with 2,2,2-trifluoroethanol in the presence of a base like triethylamine. Subsequently, the 4-phenylpiperazine moiety is introduced under controlled temperatures (0–5°C to room temperature) to prevent over-substitution. Solvents such as dichloromethane or tetrahydrofuran are preferred for their inertness and solubility properties .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoroethoxy group integration.
- High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity (>99% is typical for research-grade material).
- Mass spectrometry (ESI or EI-MS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Advanced Research Questions
Q. How do the trifluoroethoxy and phenylpiperazine substituents influence the compound’s photophysical or biochemical properties?
- Photostability : The electron-withdrawing trifluoroethoxy groups enhance UV absorption in the 300–400 nm range, comparable to triazine-based UV absorbers like those in . This is critical for applications in light-driven reactions or photoresist formulations .
- Bioactivity : The 4-phenylpiperazine moiety may facilitate interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors), as seen in structurally related compounds with CNS activity. In-silico docking studies (e.g., molecular dynamics simulations) can predict binding affinities .
Q. What experimental strategies mitigate low yields during the substitution reactions?
- Stoichiometric control : Use a 1:2 molar ratio of cyanuric chloride to trifluoroethanol in the first substitution step to minimize di-/tri-substituted byproducts.
- Temperature gradients : Gradual warming from 0°C to 60°C improves reaction kinetics while avoiding decomposition.
- Catalytic bases : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates substitution rates .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Method standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times) across studies.
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound results.
- Dose-response validation : Replicate experiments across multiple concentrations to confirm dose-dependent effects .
Q. What computational tools are effective for predicting reactivity or pharmacological interactions?
- Density Functional Theory (DFT) : Models electronic effects of substituents on reaction intermediates (e.g., trifluoroethoxy’s inductive effect).
- Molecular docking : Screens potential protein targets (e.g., kinases or GPCRs) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Challenges
Q. What are the key considerations for scaling up synthesis while maintaining high purity?
- Solvent selection : Transition to scalable solvents like toluene or ethyl acetate without compromising reaction efficiency.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., from ethanol/water mixtures) for bulk purification.
- Process monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress in real time .
Q. How can hygroscopicity and thermal instability be managed during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
